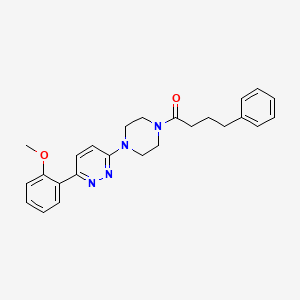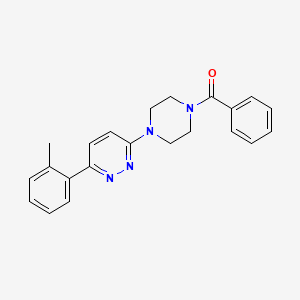![molecular formula C27H26N8O2 B3203177 2-(1H-indol-3-yl)-2-oxo-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 1021229-70-8](/img/structure/B3203177.png)
2-(1H-indol-3-yl)-2-oxo-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Overview
Description
The compound belongs to the class of organic compounds known as indole derivatives . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
While the exact synthesis process for this specific compound is not available in the search results, indole derivatives are often synthesized by researchers due to their broad-spectrum biological activities . For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Physical And Chemical Properties Analysis
Indole derivatives are generally crystalline and colorless in nature with specific odors . The exact physical and chemical properties of this specific compound are not available in the search results.Scientific Research Applications
Organic Synthesis
The compound can be synthesized by reaction between tryptamine and ibuprofen using N, N′-dicyclohexylcarbodiimide as a “dehydrating” reagent . The structure of the newly synthesized compound was determined by nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially have a wide range of applications in the pharmaceutical industry.
Anti-inflammatory Properties
The compound is a derivative of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID) . This suggests that it may have potential anti-inflammatory properties.
Antiviral Activity
Indole derivatives have been reported to have antiviral activity . Therefore, this compound could potentially be used in the development of antiviral drugs.
Anticancer Properties
Indole derivatives are known for their vast array of biological activities, including anticancer properties . This suggests that the compound could potentially be used in cancer treatment.
Antioxidant Properties
Indole derivatives are known to have antioxidant properties . This suggests that the compound could potentially be used in the development of antioxidant drugs.
Mechanism of Action
Target of Action
For instance, some indole derivatives have been found to bind to alarmone synthetases , while others have shown inhibitory activity against α-glucosidase
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the properties of similar compounds, it can be hypothesized that it may interact with its targets through a variety of mechanisms, such as competitive inhibition or allosteric modulation . The compound’s interaction with its targets could lead to changes in the targets’ activity, potentially altering various cellular processes.
Biochemical Pathways
Given the potential targets mentioned above, it could be involved in the regulation of protein synthesis and carbohydrate metabolism . The downstream effects of these interactions could include changes in cellular energy levels, gene expression, and other physiological processes.
Result of Action
For instance, if it inhibits α-glucosidase, it could potentially lower blood glucose levels . If it binds to alarmone synthetases, it could potentially affect protein synthesis and other cellular processes .
properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N8O2/c36-24(21-16-29-23-9-5-4-8-20(21)23)27(37)28-10-11-35-26-22(17-32-35)25(30-18-31-26)34-14-12-33(13-15-34)19-6-2-1-3-7-19/h1-9,16-18,29H,10-15H2,(H,28,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIDCYFMQFWTMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C(=O)C5=CNC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-2-oxo-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




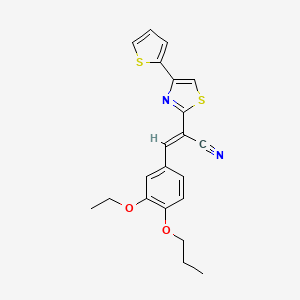

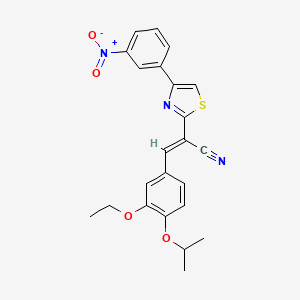
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-ethoxy-4-isopropoxyphenyl)acrylonitrile](/img/structure/B3203131.png)
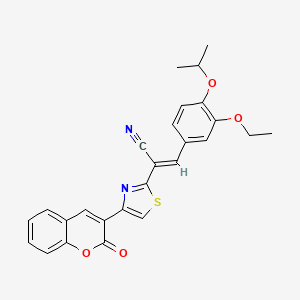

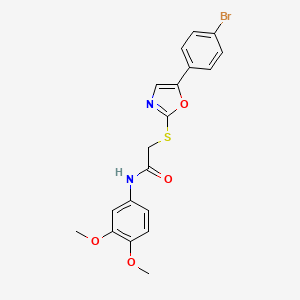
![1-({[5-(4-Bromophenyl)-1,3-oxazol-2-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B3203148.png)
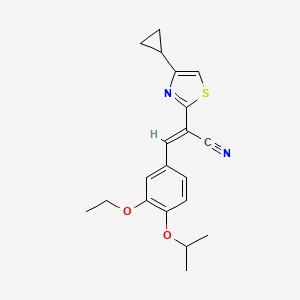
![N-(2-bromo-4-methylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3203164.png)
